Cas no 2228870-47-9 (2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine)

2-(4-Bromo-5-chlorothiophen-2-yl)propan-1-amine is a halogenated thiophene derivative with a primary amine functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of both bromo and chloro substituents on the thiophene ring enhances its reactivity, facilitating selective cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The propan-1-amine side chain offers additional modification potential, enabling further derivatization for applications in drug discovery or material science. This compound’s structural features make it valuable for constructing complex heterocyclic frameworks, particularly in the development of bioactive molecules. Its stability and well-defined reactivity profile ensure consistent performance in synthetic workflows.
2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine structure
2228870-47-9 structure
Product name:2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine
CAS No:2228870-47-9
MF:C7H9BrClNS
Molecular Weight:254.575058698654
CID:6240742
PubChem ID:165643942

2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine
    • EN300-1920313
    • 2228870-47-9
    • インチ: 1S/C7H9BrClNS/c1-4(3-10)6-2-5(8)7(9)11-6/h2,4H,3,10H2,1H3
    • InChIKey: OJDHCQACOWTFTC-UHFFFAOYSA-N
    • SMILES: BrC1=C(SC(=C1)C(C)CN)Cl

計算された属性

  • 精确分子量: 252.93276g/mol
  • 同位素质量: 252.93276g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 136
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.3Ų
  • XLogP3: 2.9

2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1920313-0.5g
2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine
2228870-47-9
0.5g
$1385.0 2023-09-17
Enamine
EN300-1920313-1g
2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine
2228870-47-9
1g
$1442.0 2023-09-17
Enamine
EN300-1920313-1.0g
2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine
2228870-47-9
1g
$1442.0 2023-06-02
Enamine
EN300-1920313-10.0g
2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine
2228870-47-9
10g
$6205.0 2023-06-02
Enamine
EN300-1920313-0.25g
2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine
2228870-47-9
0.25g
$1328.0 2023-09-17
Enamine
EN300-1920313-0.1g
2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine
2228870-47-9
0.1g
$1269.0 2023-09-17
Enamine
EN300-1920313-5.0g
2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine
2228870-47-9
5g
$4184.0 2023-06-02
Enamine
EN300-1920313-0.05g
2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine
2228870-47-9
0.05g
$1212.0 2023-09-17
Enamine
EN300-1920313-2.5g
2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine
2228870-47-9
2.5g
$2828.0 2023-09-17
Enamine
EN300-1920313-5g
2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine
2228870-47-9
5g
$4184.0 2023-09-17

2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine 関連文献

2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amineに関する追加情報

Introduction to 2-(4-Bromo-5-Chlorothiophen-2-Yl)Propan-1-Amine (CAS No. 2228870-47-9)

The compound 2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine, identified by the CAS number 2228870-47-9, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of thiophene derivatives, which are known for their unique electronic properties and structural versatility. The molecule features a thiophene ring substituted with bromine and chlorine atoms at the 4 and 5 positions, respectively, along with a propaneamine group attached at the 2 position of the thiophene ring.

The synthesis of 2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine involves a series of carefully designed organic reactions, including nucleophilic substitutions, coupling reactions, and amine functionalization. The bromine and chlorine substituents on the thiophene ring contribute to its high reactivity and selectivity in various chemical transformations. Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of bioactive molecules targeting specific cellular pathways.

In terms of applications, thiophene derivatives like this compound are widely used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors. The presence of electron-withdrawing groups (bromine and chlorine) enhances the electronic properties of the molecule, making it suitable for use in electronic devices like organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Furthermore, the amine functionality at the propaneamine group allows for further functionalization, enabling the creation of complex molecular architectures with tailored properties.

Recent research has focused on optimizing the synthesis routes for 2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine to improve yield and reduce costs. Novel catalytic methods and green chemistry approaches have been explored to make the production process more sustainable. For instance, microwave-assisted synthesis has been shown to significantly accelerate reaction times while maintaining high product purity.

The structural uniqueness of this compound also makes it a valuable tool in medicinal chemistry. Its ability to form hydrogen bonds due to the amine group and its electron-deficient aromatic ring make it an ideal candidate for designing bioactive molecules with specific pharmacological profiles. Recent studies have demonstrated its potential as a lead compound in anti-cancer drug development, where it has shown promising activity against various cancer cell lines.

In conclusion, 2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine) is a versatile compound with a wide range of applications in both academic research and industrial settings. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in the development of next-generation materials and pharmaceuticals.

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